4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a biochemical reagent primarily used in scientific research. It is a derivative of galactopyranoside, a type of sugar molecule, and is often utilized in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
This compound acts as a substrate for the enzyme β-galactosidase . When this compound is introduced into a system containing β-galactosidase, the enzyme cleaves it, resulting in the release of 4-nitrophenol .
Biochemical Pathways
The compound is involved in the galactose metabolism pathway . When cleaved by β-galactosidase, it helps in the breakdown of galactose, thereby playing a role in energy production and other metabolic processes .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The cleavage of this compound by β-galactosidase results in the release of 4-nitrophenol . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of β-galactosidase . Additionally, the presence of other molecules can also impact the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside typically involves the benzoylation of galactopyranoside followed by the introduction of a nitrophenyl group. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The nitrophenyl group is then introduced using 4-nitrophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-nitrophenol, which can be measured spectrophotometrically.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Glycosidases in aqueous buffer solutions at specific pH and temperature conditions.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-galactopyranoside: Similar substrate used for studying glycosidases but lacks the benzoyl groups.
2,4-Dinitrophenyl β-D-galactopyranoside: Another substrate with different nitrophenyl substitution, used for similar purposes.
Uniqueness
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is unique due to the presence of benzoyl groups at the 2 and 6 positions, which can affect its interaction with enzymes and its solubility properties. This makes it a valuable tool for studying specific enzyme-substrate interactions and for use in various biochemical assays .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGKZRJMUOBTP-AALNHBIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564591 | |
Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135216-30-7 | |
Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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